molecular formula C8H8Cl2 B3024781 1-Chloro-2-(chloromethyl)-3-methylbenzene CAS No. 55676-90-9

1-Chloro-2-(chloromethyl)-3-methylbenzene

Cat. No.: B3024781
CAS No.: 55676-90-9
M. Wt: 175.05 g/mol
InChI Key: QBFRQIVHIHPAPQ-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-3-methylbenzene: is an organic compound with the molecular formula C8H8Cl2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, a chloromethyl group at the second position, and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethyl)-3-methylbenzene can be synthesized through various methods. One common method involves the chloromethylation of 3-methylbenzene (m-xylene) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(chloromethyl)-3-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted benzyl derivatives.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chlorine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or sodium methoxide in polar solvents like ethanol or methanol.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives such as benzyl alcohols, benzylamines, and benzyl thiols.

    Oxidation: Benzoic acid or benzaldehyde derivatives.

    Reduction: Benzene derivatives with reduced chlorine content.

Scientific Research Applications

Chemistry: 1-Chloro-2-(chloromethyl)-3-methylbenzene is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. It serves as a building block for more complex molecules.

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It can be used to investigate the metabolism and toxicity of chlorinated benzenes.

Medicine: While not directly used as a drug, this compound is a precursor in the synthesis of various medicinal compounds. It is involved in the production of drugs that require chlorinated aromatic intermediates.

Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and coatings. It is also employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-chloro-2-(chloromethyl)-3-methylbenzene primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. The chloromethyl group can form a highly reactive carbocation intermediate, which can then react with nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups into the benzene ring.

Comparison with Similar Compounds

    1-Chloro-2-methylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    1-Chloro-4-(chloromethyl)benzene: Has the chloromethyl group at the para position, leading to different reactivity and steric effects.

    1-Chloro-2-(chloromethyl)-4-methylbenzene: Similar structure but with an additional methyl group, affecting its physical and chemical properties.

Uniqueness: 1-Chloro-2-(chloromethyl)-3-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and chloromethyl groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-chloro-2-(chloromethyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFRQIVHIHPAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271569
Record name 1-Chloro-2-(chloromethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55676-90-9
Record name 1-Chloro-2-(chloromethyl)-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55676-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(chloromethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-chloro-6-methylbenzyl alcohol is dissolved in 100 ml of benzene, treated with 25 ml of thionyl chloride and the mixture is heated at reflux for 3 hours. Concentration of this mixture to dryness leaves a liquid which partly solidifies. The product containing liquid is decanted from the solid by-product and distilled to yield 7.8 g of alpha,2-dichloro-6-methyltoluene as a colorless liquid with bp. 118°-122° C./17-18 mm of Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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